

Spectroscopic data interpretation for Chroman-8-carbaldehyde (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Chroman-8-carbaldehyde

Cat. No.: B1593204

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Interpretation of **Chroman-8-carbaldehyde**

Prepared by: Gemini, Senior Application Scientist

Abstract

Chroman-8-carbaldehyde (CAS No: 327183-32-4) is a heterocyclic building block featuring a chroman core functionalized with an aldehyde group.[1][2][3][4] This structure is a valuable intermediate in organic synthesis, particularly for generating diverse molecular libraries for drug discovery and materials science.[5][6] Accurate structural confirmation and purity assessment are paramount for its application, necessitating a multi-technique spectroscopic approach. This guide provides a comprehensive interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Chroman-8-carbaldehyde**. It is designed to serve as a technical resource for researchers, offering not just data, but the underlying scientific rationale for each spectral assignment, grounded in established principles and experimental evidence.

Molecular Structure and Properties

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in **Chroman-8-carbaldehyde** are numbered as shown below. This numbering scheme will be used consistently throughout the NMR and MS analyses.

- Molecular Formula: $C_{10}H_{10}O_2$ [1][7]

- Molecular Weight: 162.19 g/mol [\[1\]](#)[\[7\]](#)
- Appearance: White to off-white solid[\[7\]](#)

Structure of **Chroman-8-carbaldehyde** with Atom Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural assignment can be made.

¹H NMR Spectrum Interpretation

The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. The experimental data, acquired in CDCl₃ at 400 MHz, shows distinct signals for the aldehydic, aromatic, and aliphatic protons.[\[7\]](#)

Table 1: ¹H NMR Data for **Chroman-8-carbaldehyde** (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
10.41	Singlet (s)	1H	-	H9 (CHO)
7.64-7.63	Doublet of Doublets (dd)	1H	J = 8.1, 1.5	H7
7.25	Doublet (d)	1H	J = 5.13	H5
6.89	Triplet (t)	1H	J = 7.3	H6
4.30	Triplet (t)	2H	J = 5.1	H2
2.83	Triplet (t)	2H	J = 6.2	H4

| 2.09-2.03 | Multiplet (m) | 2H | - | H3 |

Causality Behind Assignments:

- Aldehydic Proton (H9): The signal at 10.41 ppm is highly deshielded, a characteristic chemical shift for an aldehyde proton directly attached to a carbonyl group. Its singlet multiplicity confirms the absence of adjacent protons.[7]
- Aromatic Protons (H5, H6, H7):
 - The proton at 7.64-7.63 ppm (H7) is the most downfield in the aromatic region. This is due to the combined electron-withdrawing (deshielding) effects of the adjacent aldehyde group and the ring oxygen. It appears as a doublet of doublets, indicating coupling to two non-equivalent neighboring protons: ortho coupling to H6 ($J \approx 8.1$ Hz) and meta coupling to H5 ($J \approx 1.5$ Hz).[7]
 - The proton at 6.89 ppm (H6) is shielded relative to H7 and H5 and appears as a triplet. This pattern arises from coupling to two ortho protons, H5 and H7, with similar coupling constants ($J \approx 7.3$ Hz).[7]
 - The proton at 7.25 ppm (H5) is ortho to the aliphatic ring junction and appears as a doublet.[7]
- Aliphatic Protons (H2, H3, H4):
 - The signal at 4.30 ppm (H2) corresponds to the two protons on the carbon adjacent to the ether oxygen (C2). The strong deshielding effect of the oxygen atom shifts this signal significantly downfield. It appears as a triplet, indicating coupling to the two adjacent protons on C3 ($J = 5.1$ Hz).[7]
 - The signal at 2.83 ppm (H4) is assigned to the benzylic protons on C4. These protons are adjacent to the aromatic ring and appear as a triplet due to coupling with the two protons on C3 ($J = 6.2$ Hz).[7]
 - The multiplet between 2.09-2.03 ppm (H3) represents the two protons on C3. These protons are coupled to both the C2 and C4 protons, resulting in a more complex splitting pattern (a pentet or multiplet).[7]

¹³C NMR Spectrum Interpretation

While direct experimental data for **Chroman-8-carbaldehyde** is not widely published, a highly reliable predicted spectrum can be generated based on established chemical shift ranges and computational models.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

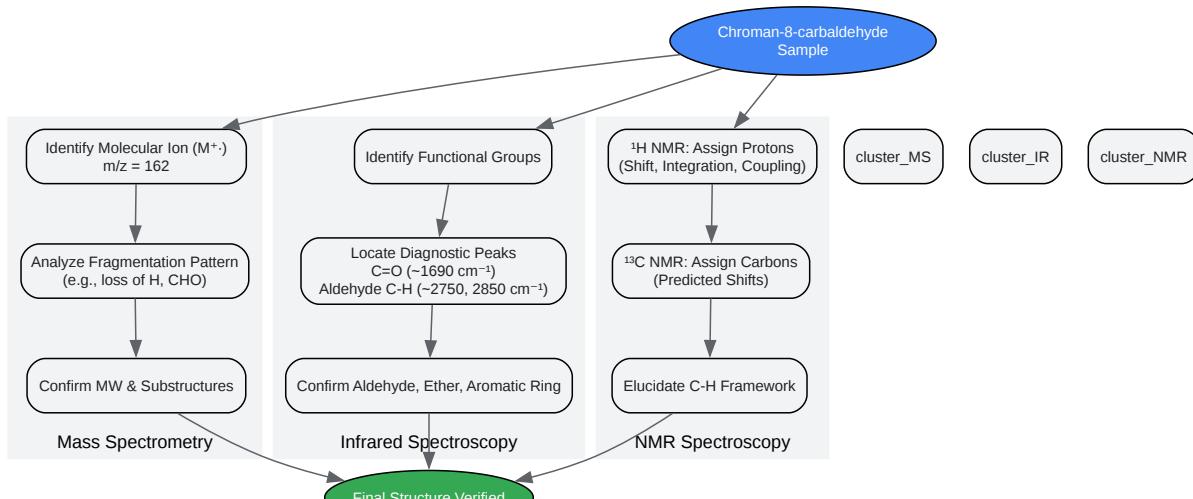
Table 2: Predicted ^{13}C NMR Chemical Shifts for **Chroman-8-carbaldehyde**

Predicted Chemical Shift (δ , ppm)	Carbon Assignment	Rationale
~192	C9 (CHO)	Carbonyl carbons of aromatic aldehydes typically appear in this highly deshielded region. [12]
~160	C8a	Aromatic carbon attached to the ether oxygen (quaternary).
~138	C7	Aromatic CH carbon ortho to the aldehyde group.
~129	C8	Aromatic quaternary carbon bearing the aldehyde group.
~122	C4a	Aromatic quaternary carbon at the ring junction.
~120	C5	Aromatic CH carbon.
~117	C6	Aromatic CH carbon.
~65	C2	Aliphatic carbon bonded to the ether oxygen (O-CH_2).
~28	C4	Aliphatic benzylic carbon (Ar-CH_2).

| ~22 | C3 | Aliphatic CH_2 carbon situated between two other CH_2 groups. |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The spectrum of **Chroman-8-carbaldehyde** is dominated by absorptions from the aldehyde, the aromatic ring, and the ether linkage.


Table 3: Key IR Absorption Bands for **Chroman-8-carbaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~3050	Medium-Weak	C-H Stretch	Aromatic C-H
~2950-2850	Medium	C-H Stretch	Aliphatic CH ₂
~2850 & ~2750	Weak but Sharp	C-H Stretch (Fermi Doublet)	Aldehydic C-H
~1690	Strong, Sharp	C=O Stretch	Conjugated Aldehyde
~1600 & ~1470	Medium-Strong	C=C Stretch	Aromatic Ring
~1250	Strong	C-O Stretch	Aryl-Alkyl Ether

| ~800-750 | Strong | C-H Bend (out-of-plane) | Substituted Aromatic |

Interpretation of Diagnostic Peaks:

- **Carbonyl (C=O) Stretch:** As an aromatic aldehyde, the carbonyl group is in conjugation with the benzene ring. This conjugation lowers the vibrational frequency compared to a saturated aldehyde. A strong, sharp absorption is expected around 1705-1685 cm⁻¹.[\[13\]](#)[\[14\]](#)[\[15\]](#) This is one of the most intense and easily identifiable peaks in the spectrum.
- **Aldehydic C-H Stretch:** The C-H bond of the aldehyde group presents a highly characteristic feature: a pair of weak to medium absorptions, often referred to as a Fermi doublet, appearing around 2850 cm⁻¹ and 2750 cm⁻¹.[\[14\]](#)[\[15\]](#)[\[16\]](#) The presence of both peaks is a definitive indicator of an aldehyde functional group and helps distinguish it from a ketone.[\[14\]](#)
- **Ether C-O Stretch:** The aryl-alkyl ether linkage (Ar-O-CH₂) will produce a strong C-O stretching band, typically in the 1270-1200 cm⁻¹ region.[\[17\]](#)

[Click to download full resolution via product page](#)

A logical workflow for the comprehensive spectroscopic analysis of **Chroman-8-carbaldehyde**.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural insights through the analysis of its fragmentation patterns under ionization. For **Chroman-8-carbaldehyde**, Electron Ionization (EI) would be a common method.

Table 4: Predicted Key Fragments in the Mass Spectrum of **Chroman-8-carbaldehyde**

m/z (mass-to-charge)	Proposed Ion	Formula	Notes
162	$[M]^{+\cdot}$	$[C_{10}H_{10}O_2]^{+\cdot}$	Molecular Ion
161	$[M-H]^+$	$[C_{10}H_9O_2]^+$	Loss of the aldehydic hydrogen radical.
133	$[M-CHO]^+$	$[C_9H_9O]^+$	Loss of the formyl radical (-CHO), a common fragmentation for aldehydes.
134	$[M-C_2H_4]^+$	$[C_8H_6O_2]^+$	Retro-Diels-Alder (RDA) type fragmentation of the dihydropyran ring.

| 105 | $[C_7H_5O]^+$ | $[C_7H_5O]^+$ | Further fragmentation after initial losses. |

Proposed Fragmentation Pathway:

The fragmentation of chroman derivatives often involves characteristic losses related to both the heterocyclic ring and its substituents.[\[18\]](#)[\[19\]](#)

- Molecular Ion Formation: Upon electron impact, a radical cation, the molecular ion $[M]^{+\cdot}$, is formed at m/z = 162.
- Primary Fragmentations:
 - Loss of H \cdot : The labile aldehydic hydrogen can be lost to form a stable acylium ion at m/z = 161.
 - Loss of ·CHO: Cleavage of the C-C bond between the aromatic ring and the aldehyde group results in the loss of a formyl radical, yielding a major fragment at m/z = 133.
 - Ring Cleavage: A retro-Diels-Alder (RDA) reaction is a characteristic fragmentation pathway for cyclic ethers. This would involve the cleavage of the dihydropyran ring,

leading to the loss of ethene (C_2H_4) and the formation of a radical cation at $m/z = 134$.

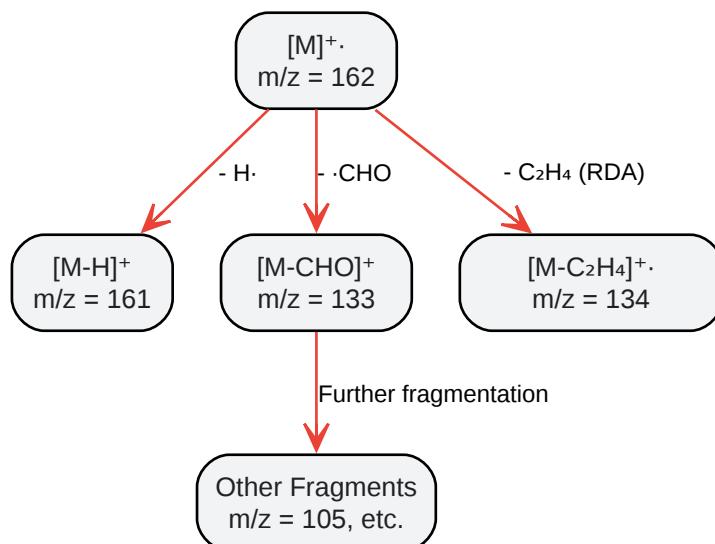


Fig. 3: Proposed MS Fragmentation Pathway

[Click to download full resolution via product page](#)

Key fragmentation steps for **Chroman-8-carbaldehyde** under electron ionization.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols must be followed. The methodologies described below represent best practices for the analysis of a solid, non-volatile organic compound like **Chroman-8-carbaldehyde**.

NMR Data Acquisition Protocol

- Sample Preparation: Accurately weigh approximately 5-10 mg of **Chroman-8-carbaldehyde**.
- Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation: Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.

- Tuning and Shimming: Tune the probe for ^1H and ^{13}C frequencies and perform automated or manual shimming to optimize magnetic field homogeneity.
- Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30-45° pulse angle, a 2-5 second relaxation delay, and 16-64 scans.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time with more scans (e.g., 1024 or more) is required due to the low natural abundance of ^{13}C .
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm.

IR Data Acquisition Protocol (Attenuated Total Reflectance - ATR)

- Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO_2 , H_2O) and crystal-related absorptions.
- Sample Application: Place a small amount of the solid **Chroman-8-carbaldehyde** powder directly onto the ATR crystal.
- Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over a range of $4000\text{-}400 \text{ cm}^{-1}$.
- Data Processing: The instrument software automatically performs the background subtraction, providing the final transmittance or absorbance spectrum.

Mass Spectrometry Data Acquisition Protocol (GC-MS with EI)

- Sample Preparation: Prepare a dilute solution of **Chroman-8-carbaldehyde** (~100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
- GC Method:
 - Injector: Set the injector temperature to 250°C.
 - Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280°C and hold for 5 minutes.
 - Carrier Gas: Use Helium at a constant flow rate of ~1 mL/min.
- MS Method:
 - Ionization: Use Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan a mass range from m/z 40 to 400.
 - Source Temperature: Set the ion source temperature to ~230°C.
- Injection and Acquisition: Inject 1 µL of the sample solution. The GC will separate the components before they enter the mass spectrometer for ionization and analysis.
- Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum corresponding to the peak for **Chroman-8-carbaldehyde**. Compare the spectrum against libraries (e.g., NIST) and interpret the fragmentation pattern.

Conclusion

The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of **Chroman-8-carbaldehyde**. ¹H NMR definitively establishes the proton connectivity and environment. IR spectroscopy confirms the presence of the key aldehyde and

ether functional groups through their characteristic vibrational frequencies. Mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation pathways. Together, these techniques offer a robust analytical fingerprint, essential for ensuring the identity and quality of **Chroman-8-carbaldehyde** in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemscene.com [chemscene.com]
- 2. labterpharm.lookchem.com [labterpharm.lookchem.com]
- 3. Chroman-8-carbaldehyde, 95% | 327183-32-4 [chemicalbook.com]
- 4. 3,4-dihydro-2H-chromene-8-carbaldehyde price & availability - MOLBASE [molbase.com]
- 5. 327183-32-4(Chroman-8-carbaldehyde) | Kuujia.com [kuujia.com]
- 6. Chroman-2-carbaldehyde|High-Quality Research Chemical [benchchem.com]
- 7. Chroman-8-carbaldehyde, 95% CAS#: 327183-32-4 [chemicalbook.com]
- 8. docs.chemaxon.com [docs.chemaxon.com]
- 9. Accurate Prediction of ^1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CASPRE [caspre.ca]
- 12. rsc.org [rsc.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. researchgate.net [researchgate.net]

- 17. rsisinternational.org [rsisinternational.org]
- 18. Fragmentation of chromon derivatives using mass spectrometry technique [dea.lib.unideb.hu]
- 19. 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS [pubs.sciepub.com]
- To cite this document: BenchChem. [Spectroscopic data interpretation for Chroman-8-carbaldehyde (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593204#spectroscopic-data-interpretation-for-chroman-8-carbaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com